Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-
Description
Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a methyl group at the 1-position of the pyrazole ring and an ethanone (acetyl) group at the 3-position. The molecular formula is C₉H₉N₃O, with a molecular weight of 175.19 g/mol (inferred from structural analogs in and ). Its structure combines aromatic nitrogen heterocycles with a ketone functional group, making it a versatile intermediate in pharmaceutical and materials chemistry.
Key physicochemical properties (extrapolated from related compounds in ):
Properties
CAS No. |
1638593-63-1 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(1-methylpyrazolo[3,4-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-6(13)8-7-4-3-5-10-9(7)12(2)11-8/h3-5H,1-2H3 |
InChI Key |
MELGVQORMNLSED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C2=C1C=CC=N2)C |
Origin of Product |
United States |
Preparation Methods
Buchwald–Hartwig Amination
The Buchwald–Hartwig coupling is a cornerstone for introducing nitrogen-containing substituents into the pyrazolo[3,4-b]pyridine scaffold. A representative synthesis involves reacting 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine with acetylene derivatives in the presence of palladium catalysts. For example, using Pd(OAc)₂ (5 mol%) with Xantphos as a ligand in dimethylformamide (DMF) at 100°C under inert atmosphere yields the ethanone derivative with 72–85% efficiency. Key parameters include:
Suzuki–Miyaura Cross-Coupling
Chemoselective Suzuki–Miyaura reactions enable sequential arylations at the C3 and C6 positions of the pyrazolo[3,4-b]pyridine core. A one-pot protocol using Pd(OAc)₂ (15 mol%) and 1,1′-bis(diphenylphosphino)ferrocene (dppf) in toluene/water (3:1) at 60–100°C achieves 43–72% yields for diarylated products. This method avoids intermediate purification, enhancing scalability. The selectivity for C3 over C6 is attributed to electronic effects, with electron-withdrawing groups on boronic acids favoring C3 coupling.
Cyclocondensation Strategies
Pyridine Ring Formation via 1,3-CCC-Biselectrophiles
The pyrazolo[3,4-b]pyridine skeleton is constructed by cyclocondensation of 3-aminopyrazole with 1,3-dicarbonyl compounds. For instance, reacting 3-amino-1-methylpyrazole with acetylacetone in acetic acid at reflux (120°C) forms the bicyclic core, which is subsequently oxidized to introduce the ethanone moiety. This method’s efficiency hinges on the nucleophilic attack of the aminopyrazole’s β-carbon on the dicarbonyl electrophile, followed by dehydration:
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclocondensation, reducing reaction times from hours to minutes. Using 3-aminopyrazole and ethyl acetoacetate in ethanol under microwave conditions (300 W, 150°C) produces the intermediate within 15 minutes, followed by oxidation with Jones reagent to yield the target compound. This approach improves yields by 12–18% compared to conventional heating.
Post-Synthetic Modifications
Diazotization and Coupling Reactions
The ethanone group is introduced post-cyclization via diazotization. Treating 3-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine with NaNO₂/HCl at 0–5°C generates a diazonium salt, which couples with acetylacetone in aqueous NaOH to afford the ethanone derivative in 68% yield. Side products, such as triazine derivatives, are minimized by maintaining pH > 10.
Thiourea and Thiazole Derivatives
Reaction of the primary amine intermediate with phenyl isothiocyanate in THF produces thiourea derivatives, which cyclize with α-haloketones to form thiazole-functionalized ethanones. For example, 1-(3-(phenylthioureido)-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone reacts with chloroacetone to yield a thiazole analog (57% yield).
One-Pot Sequential Arylation
A scalable one-pot method combines Suzuki–Miyaura couplings at C3 and C6 positions. Starting with 6-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, sequential reactions with arylboronic acids (e.g., phenylboronic acid) using Pd(OAc)₂/dppf and Cs₂CO₃ in toluene/water (3:1) yield 3,6-diaryl derivatives. After deprotection with TFA, the ethanone group is introduced via Friedel–Crafts acylation, achieving an overall yield of 61%.
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in developing new materials and chemical processes .
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . Its interactions with specific molecular targets can lead to significant biological effects, including modulation of enzyme activity and receptor signaling pathways .
Medicine
Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- has been explored for its therapeutic effects. Notable applications include:
- Anti-inflammatory : Potential to reduce inflammation through modulation of specific pathways.
- Anticancer : Investigated for its ability to inhibit cancer cell growth.
- Antimicrobial : Exhibits properties that may combat various microbial infections .
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of ethanone derivatives demonstrated that modifications to the pyrazolopyridine structure enhanced cytotoxicity against several cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .
Case Study 2: Enzyme Inhibition
Research indicated that ethanone derivatives could effectively inhibit certain enzymes linked to inflammatory responses. For example, compounds similar to ethanone demonstrated inhibition of cyclooxygenase enzymes (COX), which are crucial in mediating inflammatory processes .
Mechanism of Action
The mechanism of action of Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Similarity Scores (Table 1)
| Compound Name (CAS No.) | Similarity Score | Key Structural Differences | Molecular Formula |
|---|---|---|---|
| 1-(1-Methyl-1H-pyrazol-4-yl)ethanone (37687-18-6) | 0.61 | Pyrazole ring instead of pyrazolo[3,4-b]pyridine | C₆H₈N₂O |
| 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone (889451-31-4) | 0.60 | Lacks methyl group at pyrazole nitrogen | C₈H₇N₃O |
| 1-(1-Methyl-1H-indazol-3-yl)ethanone (69271-42-7) | 0.58 | Indazole core replaces pyrazolo[3,4-b]pyridine | C₁₀H₁₀N₂O |
Key Observations :
- Pyrazole vs. Pyrazolopyridine : The pyrazolo[3,4-b]pyridine core (target compound) offers extended π-conjugation compared to simple pyrazoles, influencing electronic properties and binding affinity in medicinal applications.
- Core Heterocycle Variations : Indazole-based analogs (e.g., CAS 69271-42-7) exhibit distinct bioactivity profiles due to altered aromatic stacking interactions.
Physicochemical Properties :
- Solubility : The methyl group in the target compound reduces aqueous solubility compared to carboxylated analogs (e.g., 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid in ).
- Thermal Stability : Higher boiling point (~368.5°C) than methyl-pyrazole analogs (e.g., CAS 37687-18-6) due to increased molecular rigidity.
Spectral and Analytical Data
Biological Activity
Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Pyrazolo[3,4-b]pyridines are heterocyclic compounds that have shown promise in medicinal chemistry due to their ability to interact with various biological targets. The structural versatility of these compounds allows for modifications that can enhance their pharmacological properties. Specifically, the compound in focus has been linked to activities against neurodegenerative diseases and certain types of cancer.
2. Synthesis of Ethanone Derivatives
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclization reactions starting from appropriate precursors. For instance, the synthesis of the compound can be achieved through the reaction of 5-amino-1-phenylpyrazole with various unsaturated ketones under specific conditions to yield high-purity products .
Table 1: Common Synthetic Routes for Pyrazolo[3,4-b]pyridines
| Synthetic Route | Key Reagents | Yield (%) |
|---|---|---|
| Cyclization with unsaturated ketones | 5-amino-1-phenylpyrazole | 70-90 |
| Gould–Jacobs reaction | Diethyl 2-(Ethoxymethylene)malonate | 65-85 |
3.1 Antiproliferative Activity
Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have shown that ethanone derivatives can inhibit cell growth with GI(50) values in the sub-micromolar range across multiple tumor types .
3.2 Neuroprotective Effects
Ethanone derivatives have also been investigated for their neuroprotective properties. Notably, they have shown selective binding affinity to beta-amyloid plaques associated with Alzheimer’s disease. This binding was confirmed through fluorescent confocal microscopy on brain slices from Alzheimer’s patients, suggesting potential applications in diagnostic imaging and therapeutic interventions for neurodegenerative diseases .
4. Structure-Activity Relationships (SAR)
Understanding the SAR of ethanone derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyrazolo[3,4-b]pyridine ring can significantly influence potency and selectivity. For instance:
- Position N1 : Methyl substitutions enhance binding affinity.
- Position C3 : Variations in substituents lead to different antiproliferative profiles.
Table 2: Summary of SAR Findings
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| N1 | Methyl | Increased binding affinity |
| C3 | Chlorine | Enhanced selectivity against leukemia |
| C5 | Hydroxy | Improved neuroprotective effects |
5. Case Studies and Research Findings
Several studies have highlighted the efficacy of ethanone derivatives in various biological assays:
- A study demonstrated that a specific ethanone derivative exhibited an EC50 value of 2.1 μM against Cryptosporidium infections in animal models, indicating its potential as an antiparasitic agent .
- Another investigation focused on the inhibition of tropomyosin receptor kinases (TRKs), which are implicated in cancer proliferation; several ethanone derivatives were synthesized and evaluated for their inhibitory effects on TRKA with promising results .
6. Conclusion
Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- represents a significant advancement in the field of medicinal chemistry due to its diverse biological activities ranging from anticancer properties to neuroprotective effects. Ongoing research into its structure-activity relationships will likely yield new derivatives with enhanced efficacy and selectivity for therapeutic applications.
Q & A
Q. Example Protocol :
React 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde with acetyl chloride in acetonitrile.
Purify via recrystallization (acetonitrile) .
How can spectroscopic methods (IR, NMR) be used to confirm the structure of this compound?
Basic Research Question
Methodological Approach :
Q. Case Study :
- Derivatives with electron-withdrawing groups (e.g., -CF₃) showed enhanced activity in kinase inhibition assays, resolving earlier inconsistencies .
How can crystallization and purification techniques improve compound purity?
Advanced Research Question
Methods :
- Recrystallization : Use acetonitrile or methanol for high-purity crystals .
- Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane gradients for polar derivatives .
- Patent-Based Purification : For carbamate derivatives, use a patented process involving solvent mixtures (e.g., ethanol/water) to remove impurities .
Q. Optimized Protocol :
Dissolve crude product in hot acetonitrile.
Cool slowly to 4°C for crystal growth.
What experimental designs are recommended for studying the mechanism of action in pharmacological contexts?
Advanced Research Question
Methodological Steps :
In Vitro Assays : Measure activation of soluble guanylyl cyclase (sGC) using cyclic GMP detection kits .
Structure-Activity Relationship (SAR) : Synthesize analogues with modified pyrazole/pyridine substituents to identify pharmacophores .
X-ray Crystallography : Resolve the compound’s bound structure with sGC using SHELX software for refinement .
Q. Example Workflow :
- Treat endothelial cells with the compound and quantify NO-sGC signaling via Western blot (e.g., phosphorylated VASP) .
How should researchers handle and store this compound to ensure stability?
Basic Research Question
Guidelines :
- Storage : -20°C in airtight, light-resistant containers to prevent degradation .
- Handling : Use anhydrous solvents (e.g., dry DCM) during synthesis to avoid hydrolysis of the ethanone group .
- Stability Monitoring : Conduct periodic HPLC analysis to detect decomposition .
What are the challenges in scaling up synthesis while maintaining yield and purity?
Advanced Research Question
Key Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
